1-(3-Bromophenyl)-N-(cyclopropylmethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-(3-Bromophenyl)-N-(cyclopropylmethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its complex structure, which includes a bromophenyl group, a cyclopropylmethyl group, and a naphthyridine core
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-N-(cyclopropylmethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminonicotinic acid and a suitable aldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached through a nucleophilic substitution reaction, where a cyclopropylmethyl halide reacts with the naphthyridine derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, typically involving the reaction of the naphthyridine derivative with an appropriate amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(3-Bromophenyl)-N-(cyclopropylmethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-(3-Bromophenyl)-N-(cyclopropylmethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, enabling the development of novel compounds with diverse functionalities.
Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-N-(cyclopropylmethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structural features, including the bromophenyl and cyclopropylmethyl groups, contribute to its binding affinity and specificity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Bromophenyl)-N-(cyclopropylmethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other naphthyridine derivatives, such as:
1-(3-Chlorophenyl)-N-(cyclopropylmethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Similar structure but with a chlorophenyl group instead of a bromophenyl group, leading to different reactivity and biological activity.
1-(3-Methylphenyl)-N-(cyclopropylmethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: Contains a methylphenyl group, which may affect its chemical properties and interactions.
1-(3-Fluorophenyl)-N-(cyclopropylmethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-bromophenyl)-N-(cyclopropylmethyl)-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c20-13-3-1-4-14(9-13)23-11-16(19(25)22-10-12-6-7-12)17(24)15-5-2-8-21-18(15)23/h1-5,8-9,11-12H,6-7,10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFNLPKWRPTGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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